An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Chemical Structure, Properties, and Metabolic Significance
An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Chemical Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid of growing interest in metabolic research and as a potential biochemical building block. This document details its chemical structure, physicochemical properties, metabolic context, and relevant experimental methodologies.
Chemical Structure and Properties
2-Hydroxyadipic acid, systematically named 2-hydroxyhexanedioic acid , is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position.[1] Its structure is closely related to adipic acid, a key monomer in the polymer industry.
Chemical Structure:
Stereochemistry: The chiral center at the second carbon atom means that 2-hydroxyadipic acid can exist as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid.
A summary of the key chemical and physical properties of 2-hydroxyadipic acid is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Hydroxyadipic Acid
| Property | Value | Reference |
| IUPAC Name | 2-hydroxyhexanedioic acid | [1][2] |
| Synonyms | α-Hydroxyadipic acid, 2-Hydroxyhexanedioate | [2][3][4] |
| Chemical Formula | C₆H₁₀O₅ | [1][2][4] |
| Molecular Weight | 162.14 g/mol | [1][2][4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 151 °C | [5] |
| Boiling Point | 401.6 °C at 760 mmHg (Predicted) | [5] |
| Water Solubility | Soluble | [5] |
| pKa (Predicted) | 3.77 ± 0.21 | [5] |
| InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N | [1][2] |
| CAS Number | 18294-85-4 | [1][2][4] |
Metabolic Significance
2-Hydroxyadipic acid is a key intermediate in the degradation pathway of the essential amino acid L-lysine.[1][6] This metabolic process is crucial for maintaining amino acid homeostasis.
Lysine Degradation Pathway
In mammals, lysine degradation primarily occurs in the mitochondria. 2-Hydroxyadipic acid is formed from the reduction of 2-ketoadipic acid, another intermediate in this pathway.[1][6][7] The accumulation of 2-hydroxyadipic acid in urine and blood is a characteristic biomarker for the rare genetic disorder known as 2-ketoadipic aciduria , which results from a deficiency in the enzyme 2-ketoadipic dehydrogenase.[1][4][6]
The following diagram illustrates the position of 2-hydroxyadipic acid within the lysine degradation pathway.
Potential Signaling Role
While 2-hydroxyadipic acid is well-established as a metabolic intermediate, its role as a signaling molecule is not yet clearly defined in scientific literature. Some studies suggest that dicarboxylic acids, in general, can influence cellular processes. For instance, they can act as alternative energy substrates and may affect the properties of cell membranes.[6][8] However, a specific signaling cascade initiated by 2-hydroxyadipic acid has not been identified. Future research may explore whether this molecule has signaling functions beyond its metabolic role, particularly in pathological conditions where its concentration is elevated.
Experimental Protocols
Synthesis of 2-Hydroxyadipic Acid
Several synthetic routes for 2-hydroxyadipic acid have been reported. One approach involves the oxidation of 2-hydroxycyclohexanone.
Protocol: Oxidation of 2-Hydroxycyclohexanone [9][10]
-
Reactants: 2-hydroxycyclohexanone (substrate), H₄PVW₁₁O₄₀ (heteropolyacid catalyst), and molecular oxygen (oxidant).
-
Solvent: An appropriate organic solvent.
-
Procedure: The reaction is carried out by stirring the substrate and catalyst in the solvent under an oxygen atmosphere.
-
Yield: This method has been reported to yield 2-hydroxyadipic acid in moderate amounts (up to 39%).[9][10]
Another reported synthesis involves the hydrolysis of 2-acetoxyhexanedioic acid with lithium hydroxide in a tetrahydrofuran/water mixture, reportedly achieving a high yield.[5] A further method is the reduction of 2-oxohexanedioic acid.[5]
Purification Methods
Purification of 2-hydroxyadipic acid from a reaction mixture can be achieved through standard techniques for dicarboxylic acids.
Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude 2-hydroxyadipic acid in a minimum amount of hot water.
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Purification by Chromatography
Chromatographic techniques can also be employed for the purification of dicarboxylic acids.[11][12]
-
Stationary Phase: A suitable chromatographic resin, such as an amphoteric resin, can be used.[11]
-
Mobile Phase: An appropriate solvent system is used to elute the components of the mixture.
-
Elution: The dicarboxylic acid of interest is separated based on its differential partitioning between the stationary and mobile phases.
Analytical Methods
The quantification and identification of 2-hydroxyadipic acid in biological and synthetic samples can be performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its low volatility, 2-hydroxyadipic acid requires derivatization prior to GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.
-
Sample Preparation: Extract the organic acids from the sample matrix.
-
Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto groups and prevent tautomerization.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons to trimethylsilyl (TMS) esters and ethers, increasing volatility.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A typical column used for organic acid analysis is a 5%-phenyl-95%-dimethylpolysiloxane capillary column.
The following diagram outlines a general workflow for the GC-MS analysis of organic acids like 2-hydroxyadipic acid.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of dicarboxylic acids without derivatization.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
HPLC System: Use a reverse-phase column (e.g., C18) with an acidic aqueous mobile phase (e.g., water with perchloric acid or formic acid).[13]
-
Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or by coupling the HPLC to a mass spectrometer (LC-MS).
Conclusion
2-Hydroxyadipic acid is a metabolically significant dicarboxylic acid with well-defined chemical and physical properties. Its role as an intermediate in lysine degradation is firmly established, and its accumulation serves as a key indicator of 2-ketoadipic aciduria. While its potential as a signaling molecule remains an open area for investigation, the methodologies for its synthesis, purification, and analysis are accessible through established protocols for organic acids. This guide provides a solid foundation for researchers and professionals in drug development and metabolic studies to further explore the chemistry and biology of this intriguing molecule.
References
- 1. 2-Hydroxyadipic acid | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-hydroxyhexanedioic acid | C6H10O5 | CID 9855559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyadipic Acid - Biochemicals - CAT N°: 36482 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Hydroxyadipic acid|lookchem [lookchem.com]
- 6. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. 2-hydroxyadipic-acid-production-by-oxidation-of-2-hydroxycyclohexanone-with-molecular-oxygen - Ask this paper | Bohrium [bohrium.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. [Separation of dicarboxylic acid by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
